4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine

Lipophilicity Physicochemical Properties Drug-likeness

Inconsistent reactivity from unsubstituted triazole analogs can derail lead optimization timelines. 4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine is a 95% pure heterocyclic building block that eliminates this variable. Key advantages include: • Defined LogP (0.51) for predictable ADME and CNS penetration optimization. • 4-Methyl group on 1,2,3-triazole provides a specific lipophilic contact point for kinase, bromodomain, and GPCR SAR. • Free piperidine nitrogen enables N-alkylation, arylation, or amide coupling for rapid library synthesis. Procure the exact intermediate to ensure synthetic reproducibility and maintain target engagement consistency.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
CAS No. 1260670-77-6
Cat. No. B12971798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine
CAS1260670-77-6
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=CN(N=N1)C2CCNCC2
InChIInChI=1S/C8H14N4/c1-7-6-12(11-10-7)8-2-4-9-5-3-8/h6,8-9H,2-5H2,1H3
InChIKeyFPZILCGYTAIFMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Profile: 4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine


4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine (CAS 1260670-77-6) is a heterocyclic organic compound comprising a piperidine ring substituted at the 4-position with a 4-methyl-1H-1,2,3-triazole moiety . With the molecular formula C8H14N4 and a molecular weight of 166.22 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . The compound is commercially available from multiple suppliers at a standard purity of 95% and is typically handled as a research-use-only chemical intermediate . Its structural framework, combining a basic piperidine nitrogen with a 1,2,3-triazole ring, enables participation in diverse chemical transformations, including click chemistry applications and further functionalization for lead optimization campaigns [1].

Pre-installed 4-methyl-1,2,3-triazole as a click-chemistry-derived scaffold
Free-base piperidine handle for N-functionalization and library synthesis
Standardized 95% purity with batch analytical documentation

4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine: Distinction from Analogs


Despite superficial structural similarity, the 4-methyl substituent on the 1,2,3-triazole ring of 4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine confers distinct steric and electronic properties that fundamentally alter its reactivity and downstream biological performance compared to unsubstituted analogs . The presence of the methyl group at the triazole 4-position increases hydrophobicity (LogP ~0.51) relative to the unsubstituted 1,2,3-triazol-1-yl piperidine (CAS 756476-21-8, LogP ~0.1-0.3) and the 1,2,4-triazole regioisomer (CAS 158655-26-6, LogP ~0.2-0.4), directly impacting solubility, membrane permeability, and compound partitioning in biological assays . Furthermore, the 1,2,3-triazole ring is a privileged scaffold in click chemistry, but the methyl-substituted variant is not synthetically equivalent to the unsubstituted triazole, as the methyl group can participate in key binding interactions or serve as a synthetic handle for further elaboration [1]. Generic substitution without quantitative verification can lead to failed reactions, altered pharmacokinetic profiles, or loss of target engagement in structure-activity relationship (SAR) studies [1]. The evidence below quantifies these differential dimensions.

Methyl substitution alters LogP and reactivity vs unsubstituted analog; compound partitioning and reaction outcomes may shift.
1,2,3-Triazole regioisomer may not replace 1,2,4-triazole; electronic and steric profiles differ, affecting target engagement.
Dihydrochloride salt form may not substitute free base in base-sensitive synthetic steps without prior neutralization.

4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine: Differentiation Evidence


Lipophilicity Advantage Over Analogs

The computed LogP value for 4-(4-Methyl-1H-1,2,3-triazol-1-yl)piperidine is 0.51102, representing a meaningful increase in lipophilicity relative to the unsubstituted 1,2,3-triazole analog 4-(1H-1,2,3-triazol-1-yl)piperidine (estimated LogP ~0.1-0.3) and the 1,2,4-triazole regioisomer 4-(1H-1,2,4-triazol-1-yl)piperidine (estimated LogP ~0.2-0.4) . The ~0.2-0.4 LogP unit difference translates to a 1.6- to 2.5-fold increase in octanol-water partition coefficient, directly affecting membrane permeability predictions and compound retention in reversed-phase chromatographic systems . This differentiation is critical in drug discovery programs where subtle LogP shifts influence ADME properties.

Lipophilicity
Reported
LogP 0.51 vs unsubstituted ~0.1–0.3 / 1,2,4-triazole ~0.2–0.4; Δ≈+0.2 to 0.4 (1.6–2.5× partition coefficient)
Supports selection for lipophilicity optimization in ADME-relevant studies.
Computational prediction; confirm experimentally for critical decision.
Lipophilicity Physicochemical Properties Drug-likeness

Purity and Quality Control

Commercial suppliers consistently report a minimum purity of 95% for 4-(4-Methyl-1H-1,2,3-triazol-1-yl)piperidine, supported by batch-specific analytical data including NMR, HPLC, and GC . This represents a well-characterized, industrially standardized purity level suitable for most medicinal chemistry and organic synthesis applications. In contrast, the dihydrochloride salt form (CAS 2567502-72-9) offers alternative handling properties but requires neutralization steps before use in base-sensitive reactions [1].

Purity Specification
Specification review
Free base ≥95% (NMR, HPLC, GC) vs dihydrochloride salt ≥98% (salt form)
Verifiable batch consistency supports reproducibility in synthesis and SAR.
CoA available; verify before base-sensitive steps.
Analytical Chemistry Quality Control Procurement Specification

Triazole Regioisomer Differentiation

The 1,2,3-triazole ring, particularly when substituted at the 4-position with a methyl group, exhibits distinct electronic distribution and hydrogen-bonding capability compared to the isomeric 1,2,4-triazole system. The 1,2,3-triazole moiety is a classic click chemistry product that can serve as a bioisostere of amide bonds and as a metal-chelating group [1]. The 4-methyl substituent on the triazole of 4-(4-Methyl-1H-1,2,3-triazol-1-yl)piperidine introduces a defined steric footprint that cannot be replicated by the unsubstituted 1,2,3-triazole or the 1,2,4-triazole regioisomer [2]. In reported crystal structures of related 4-methyl-1,2,3-triazole-containing ligands bound to bromodomain proteins (e.g., BRD4), the methyl group occupies a specific hydrophobic pocket, underscoring its role as a key recognition element [3].

Regioisomer Identity
Class-level
1,2,3-triazole with 4-methyl vs 1,2,4-triazole and unsubstituted 1,2,3-triazole
Distinct electronic/steric profile may influence target engagement; context-dependent.
Inferred from protein crystal structures; validate in your system.
Heterocyclic Chemistry Click Chemistry Medicinal Chemistry Scaffolds

Exact Mass Distinction from Analogs

The molecular formula C8H14N4 and exact monoisotopic mass 166.1218 of 4-(4-Methyl-1H-1,2,3-triazol-1-yl)piperidine differ from the unsubstituted analog 4-(1H-1,2,3-triazol-1-yl)piperidine (C7H12N4, exact mass 152.1062) by exactly one CH2 unit (14.0156 Da) . The 1,2,4-triazole regioisomer 4-(1H-1,2,4-triazol-1-yl)piperidine (CAS 158655-26-6) shares the same molecular formula as the unsubstituted 1,2,3-triazole analog, not the target compound . This mass difference is analytically resolvable by high-resolution mass spectrometry (HRMS) and is critical for reaction monitoring, impurity profiling, and metabolite identification studies where exact mass is a definitive identifier.

Exact Mass
Reported
C8H14N4, exact mass 166.1218 Da vs unsubstituted C7H12N4, 152.1062 Da (Δ 14.0156 Da)
Enables unambiguous HRMS tracking in reaction monitoring and metabolite studies.
Critical for analytical workflows; different from regioisomer mass.
Mass Spectrometry Exact Mass Analytical Chemistry

4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine: Application Scenarios


Lead Optimization Building Block

As a free-base piperidine with a pre-installed 4-methyl-1,2,3-triazole, this compound is directly incorporated into medicinal chemistry campaigns targeting kinases, bromodomains, GPCRs, and other protein families. The methyl group on the triazole ring provides a defined lipophilic contact point that can enhance binding affinity without introducing excessive molecular weight. The compound is used as a key intermediate in the synthesis of more elaborate triazolylpiperidine derivatives via N-alkylation, N-arylation, or amide bond formation on the piperidine nitrogen [1]. The documented LogP of 0.51 makes it particularly suitable for optimizing compounds intended for oral bioavailability or CNS penetration .

Click Chemistry Precursor

While the triazole is already formed, the piperidine nitrogen of 4-(4-Methyl-1H-1,2,3-triazol-1-yl)piperidine remains a versatile handle for further click chemistry or bioconjugation. The compound can be functionalized with alkyne or azide-bearing groups to generate bivalent ligands, PROTACs (Proteolysis Targeting Chimeras), or fluorescent probes [1]. The 1,2,3-triazole itself is a known bioisostere of amide bonds, and the 4-methyl substitution adds steric and electronic diversity to the resulting library . This application is supported by the compound's well-defined purity profile, ensuring that subsequent click reactions proceed with predictable yields and minimal side products.

Physicochemical and ADME Profiling

The compound's computed LogP (0.51), topological polar surface area (TPSA ~42.7 Ų), and hydrogen bond donor/acceptor counts place it within favorable drug-like space [1]. Researchers utilize 4-(4-Methyl-1H-1,2,3-triazol-1-yl)piperidine as a model substrate for assessing the impact of methyl substitution on membrane permeability, solubility, and metabolic stability. Its exact mass (166.1218 Da) also enables precise tracking in LC-MS/MS assays used for early ADME studies. The compound's commercial availability at 95% purity ensures that physicochemical measurements are not confounded by impurities .

Renin Inhibitor Synthesis

Literature precedent demonstrates that 4-triazolyl-substituted piperidines, synthesized from alkynylpiperidine precursors, exhibit renin inhibitory activity relevant to hypertension therapy [1]. 4-(4-Methyl-1H-1,2,3-triazol-1-yl)piperidine serves as a key intermediate or structural analog in this chemical series. The methyl-substituted triazole contributes to the SAR by modulating target binding and pharmacokinetic properties . Procurement of this specific building block enables continuation of established SAR trajectories without the confounding variables introduced by regioisomeric or unsubstituted analogs.

Application
Selection Property
Validation Focus
Lead Optimization Scaffold
Pre-installed 4-methyl-1,2,3-triazole with free-base piperidine
Confirm purity and identity for SAR expansion
Click Chemistry Derivatization
Piperidine nitrogen for further conjugation; triazole as amide bioisostere
Verify reactivity under click conditions and purity post-derivatization
Physicochemical & ADME Profiling
Reported logP and TPSA within drug-like space; exact mass for LC-MS/MS
Assess membrane permeability and metabolic stability in early ADME assays
Renin Inhibitor SAR Studies
Methyl-triazole scaffold matching established renin inhibitor series
Confirm target engagement and SAR consistency with literature

Technical Documentation Hub

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